Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-[2-(4-hydroxy-1-piperidinyl)ethoxy]benzoate, reflecting its complex multi-component structure. The molecular formula C₁₆H₂₃NO₄ indicates the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 293.36 grams per mole. The Chemical Abstracts Service registry number 937601-92-8 provides unique identification for this compound in chemical databases and literature.
The structural framework consists of three distinct molecular components integrated into a single entity. The central benzoate ester group forms the core aromatic system, while the ethoxy substituent at the para position provides an extended alkyl chain linkage. The terminal piperidine ring system incorporates a hydroxyl functional group at the 4-position, creating multiple reactive sites within the molecule. The International Chemical Identifier string 1S/C16H23NO4/c1-2-20-16(19)13-3-5-15(6-4-13)21-12-11-17-9-7-14(18)8-10-17/h3-6,14,18H,2,7-12H2,1H3 provides a standardized representation of the molecular connectivity.
The Simplified Molecular Input Line Entry System notation CCOC(=O)c1ccc(OCCN2CCC(O)CC2)cc1 offers a linear representation of the molecular structure, clearly delineating the ethyl ester group, para-substituted benzene ring, ethoxy linker, and hydroxylated piperidine moiety. The International Chemical Identifier Key QAXIGWAZBJFECN-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational analysis.
属性
IUPAC Name |
ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-20-16(19)13-3-5-15(6-4-13)21-12-11-17-9-7-14(18)8-10-17/h3-6,14,18H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXIGWAZBJFECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594785 | |
| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-92-8 | |
| Record name | Ethyl 4-[2-(4-hydroxy-1-piperidinyl)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Nucleophilic Substitution of 4-Hydroxybenzoic Acid Ethyl Ester
The key synthetic step involves the alkylation of ethyl 4-hydroxybenzoate with a suitable haloalkylpiperidine derivative to introduce the 2-(4-hydroxypiperidin-1-yl)ethoxy substituent.
- Reactants:
- Ethyl 4-hydroxybenzoate (5.0 g)
- Potassium carbonate (6.2 g) as base
- 1-(2-chloroethyl)piperidine (8.3 g) as alkylating agent
- Solvent: N,N-Dimethylformamide (DMF), 50 mL
- Conditions: Stirring at 60°C for 1.5 hours under inert atmosphere
- Workup:
- Filtration through celite
- Extraction with ethyl acetate
- Washing with water and brine
- Drying over anhydrous magnesium sulfate
- Solvent evaporation under reduced pressure
- Purification: Column chromatography on NH silica gel using hexane-ethyl acetate system
- Product: Ethyl 4-(2-piperidin-1-ylethoxy)benzoate
- Yield: Approximately 83%
Hydroxylation of Piperidine Ring
The introduction of the hydroxyl group on the piperidine ring can be achieved by selective oxidation or by using a hydroxylated piperidine precursor. However, specific details on this step are less commonly reported, suggesting the use of 4-hydroxypiperidine derivatives in the alkylation step or post-synthetic modification.
Hydrolysis and Salt Formation
Following the alkylation, the ester group can be hydrolyzed to the corresponding acid or converted into hydrochloride salts for improved stability and crystallinity.
Example Hydrolysis and Salt Formation:
- Reactants:
- Ethyl 4-(2-piperidin-1-ylethoxy)benzoate (34 g)
- 2N Sodium hydroxide aqueous solution (100 mL)
- Solvent: Ethanol (200 mL)
- Conditions: Reflux for 1 hour
- Workup:
- Evaporation of ethanol under vacuum
- Addition of water
- Acidification with 2N hydrochloric acid (180 mL) to precipitate the product
- Product: 4-(2-piperidinoethoxy)benzoic acid hydrochloride
- Yield: 83%
- Melting Point: 270-271°C
- Characterization: 1H-NMR and HPLC-MS confirm structure and purity
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Ethyl 4-hydroxybenzoate + 1-(2-chloroethyl)piperidine, K2CO3, DMF, 60°C, 1.5 h | Ethyl 4-(2-piperidin-1-ylethoxy)benzoate | ~83 | Purified by column chromatography |
| 2 | Hydroxylation (if applicable) | Use of 4-hydroxypiperidine or oxidation step (details sparse) | Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate | - | May be incorporated in step 1 precursor |
| 3 | Hydrolysis and salt formation | Reflux with 2N NaOH in ethanol, acidification with HCl | 4-(2-piperidinoethoxy)benzoic acid hydrochloride | 83 | Crystalline solid, mp 270-271°C |
Detailed Research Findings and Analytical Data
Notes on Alternative Methods and Considerations
While the primary method involves alkylation of ethyl 4-hydroxybenzoate with haloethylpiperidine derivatives, alternative synthetic routes may involve different protecting groups or direct hydroxylation strategies.
Reaction solvents such as DMF and amyl acetate have been used, with temperature control critical for reaction efficiency.
Inert atmosphere (nitrogen) is often employed to prevent oxidation or side reactions during alkylation.
Purification typically involves silica gel chromatography or crystallization from suitable solvents.
Hydrolysis and salt formation steps are crucial for obtaining stable, isolable forms of the compound.
科学研究应用
Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate has been studied for its potential therapeutic effects, particularly in the context of neurological and oncological applications.
Neurological Applications
Research indicates that compounds similar to this compound exhibit local anesthetic properties. A study evaluated several benzoate derivatives for their anesthetic effects, showing that certain derivatives had significant local anesthetic activity with low toxicity profiles . This suggests potential use in pain management or surgical anesthesia.
Oncological Applications
The compound has also been explored as a potential inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. Inhibitors targeting BET proteins have shown promise in treating hematological malignancies and solid tumors by modulating gene expression associated with cancer progression . this compound may serve as a scaffold for developing new BET inhibitors.
Case Study 1: Local Anesthetic Efficacy
A comparative study on the local anesthetic efficacy of ethyl benzoates demonstrated that derivatives similar to this compound provided effective surface anesthesia with minimal side effects. The study involved testing corneal reflexes in animal models, revealing that certain compounds induced significant anesthesia without causing substantial toxicity .
Case Study 2: Cancer Treatment Potential
Research published in Nature highlighted the role of BET inhibitors in cancer treatment, particularly in acute myeloid leukemia and other malignancies characterized by c-MYC overexpression . this compound's structural features may enhance its ability to inhibit BET proteins, making it a candidate for further development as an anti-cancer agent.
Data Table: Comparative Analysis of Local Anesthetic Effects
| Compound Name | Local Anesthetic Effect (Duration) | Toxicity Level |
|---|---|---|
| Tetracaine | High (172.3 ± 2.6 min) | Moderate |
| Pramocaine | Moderate (166.5 ± 2.3 min) | Low |
| This compound | Significant (to be determined in further studies) | Low |
作用机制
The mechanism of action of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy bridge and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Structural Analogues and Key Differences
Functional Group Analysis
- Piperidine vs. Piperazine : The 4-hydroxypiperidine group in the target compound differs from piperazine derivatives (e.g., and ) in ring structure and nitrogen content. Piperazine (two nitrogen atoms) offers greater conformational flexibility and basicity, whereas piperidine (one nitrogen) provides a more rigid scaffold. Hydroxyl substitution enhances hydrogen bonding compared to Boc-protected or hydroxyethyl piperazine derivatives .
- Ethoxylated derivatives () prioritize water solubility, contrasting with the moderate polarity of the hydroxypiperidine analogue .
Physicochemical and Reactivity Trends
- Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to Boc-protected or chlorophenoxy analogues. Ethoxylated derivatives (e.g., ) exhibit extreme water solubility due to polyethylene glycol chains .
- Reactivity: Piperidine derivatives are common in drug discovery due to their ability to act as hydrogen bond donors/acceptors. In resin chemistry (), ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity than methacrylate derivatives, suggesting that nitrogen-containing substituents (like piperidine) may enhance polymerization efficiency .
生物活性
Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate, a compound with a unique structure featuring an ethoxy bridge and a hydroxypiperidine moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. The compound consists of:
- Ethyl group : Contributes to lipophilicity.
- Piperidine ring : Provides structural stability and potential binding interactions.
- Benzoate moiety : Facilitates interactions with biological targets through hydrophobic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group on the piperidine ring can form hydrogen bonds with active sites, while the benzoate ester can engage with hydrophobic pockets within these targets. This dual interaction may modulate the activity of the target proteins, leading to diverse biological effects such as:
- Inhibition of neurotransmitter transporters : Potential affinity for dopamine and norepinephrine transporters.
- Anticancer properties : Involvement in pathways related to cancer cell proliferation.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives that share structural similarities have been shown to inhibit doublecortin-like kinase 1 (DCLK1), which is implicated in various cancers including gastrointestinal cancers . The inhibition of DCLK1 could lead to reduced tumor growth and improved patient outcomes.
Neuropharmacological Effects
Research suggests that compounds containing piperidine rings may influence neurotransmitter systems. For example, studies have demonstrated that similar piperidine derivatives exhibit high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens . The mechanisms behind these effects often involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Study 1: DCLK1 Inhibition
A study focused on the synthesis and evaluation of DCLK1 inhibitors reported that structurally related compounds demonstrated significant inhibitory effects on DCLK1 activity. The findings suggest that this compound could be a viable candidate for further development as a DCLK1 inhibitor, potentially aiding in cancer treatment .
Case Study 2: Neurotransmitter Interaction
In vitro studies investigating the interaction of piperidine derivatives with neurotransmitter transporters revealed that certain modifications to the piperidine structure enhanced binding affinity. This highlights the potential for this compound to be developed as a therapeutic agent targeting neurological conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate | Hydroxypiperidine moiety | Anticancer, neuropharmacological |
| Ethyl 4-(4-oxopiperidin-1-yl)benzoate | Ketone group instead of hydroxyl | Altered reactivity and biological activity |
| Ethyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | Lacks hydroxyl group | Potentially lower binding affinity |
常见问题
Q. What are the key synthetic routes for Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:
Tosylation : Intermediate preparation using tosyl-protected ethoxy groups (e.g., 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate) to activate the ethoxy linker for nucleophilic substitution .
Piperidine Coupling : Reaction of 4-hydroxypiperidine with the tosylated intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy-piperidinyl moiety .
Esterification : Final coupling of the benzoate group using ethyl chloroformate or via Mitsunobu reaction with 4-hydroxybenzoic acid derivatives .
Critical Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for piperidine coupling) significantly impact yields (typically 60–85%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity (>95%) .
- LCMS : Confirm molecular weight with m/z 308 [M+H]+ (exact mass depends on substituents) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles of the ethoxy linker) using monoclinic P21/c systems .
- NMR : ¹H and ¹³C NMR verify piperidinyl N-alkylation (δ 2.5–3.5 ppm for CH₂-N) and ester carbonyl (δ 165–170 ppm) .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based carriers to enhance aqueous solubility without disrupting assay integrity .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation of the hydroxypiperidinyl moiety) while retaining target affinity .
- pH Adjustment : Solubility increases at pH <5 due to protonation of the piperidinyl nitrogen (pKa ~8.5) .
Q. What strategies optimize the compound's stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Resistance : Replace the ethyl ester with tert-butyl or benzyl esters to reduce enzymatic degradation .
- Light Sensitivity : Store solutions in amber vials at -20°C; UV-Vis spectroscopy tracks degradation (λmax 270 nm) .
- Buffered Systems : Phosphate-buffered saline (pH 7.4) minimizes ester hydrolysis over 24 hours (<10% degradation) .
Q. How does the hydroxypiperidinyl moiety influence the compound's pharmacological profile?
- Methodological Answer :
- Binding Affinity : The hydroxyl group forms hydrogen bonds with target proteins (e.g., kinases or GPCRs), as shown in docking studies .
- SAR Insights : Removal of the hydroxyl group reduces activity by 10-fold, while N-methylation improves blood-brain barrier penetration .
- Metabolism : Piperidinyl oxidation by CYP3A4 generates inactive metabolites; fluorination at C4 slows hepatic clearance .
Q. What computational methods predict the compound's ADME properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.8) and diffusion coefficients .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., binding free energy ΔG = -9.2 kcal/mol) .
- QSAR Models : Correlate ethoxy linker length (optimal 2–3 carbons) with bioavailability (R² = 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
